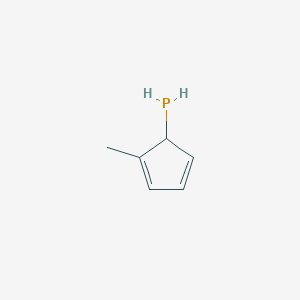![molecular formula C15H14O4 B14240108 [(4-Methylnaphthalen-1-yl)methyl]propanedioic acid CAS No. 364056-37-1](/img/structure/B14240108.png)
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid is an organic compound with the molecular formula C14H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a propanedioic acid group attached to a 4-methylnaphthalen-1-yl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylnaphthalen-1-yl)methyl]propanedioic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene.
Bromination: 4-Methylnaphthalene is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to form 1-bromo-4-methylnaphthalene.
Grignard Reaction: The brominated product undergoes a Grignard reaction with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxylic acid group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other substituents on the naphthalene ring.
科学研究应用
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [(4-Methylnaphthalen-1-yl)methyl]propanedioic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
Naphthalene-1,4-dicarboxylic acid: Similar structure but with two carboxylic acid groups directly attached to the naphthalene ring.
4-Methylnaphthalene-1-boronic acid: Contains a boronic acid group instead of a propanedioic acid group.
Uniqueness
[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid is unique due to the presence of both a naphthalene ring and a propanedioic acid group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
364056-37-1 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
2-[(4-methylnaphthalen-1-yl)methyl]propanedioic acid |
InChI |
InChI=1S/C15H14O4/c1-9-6-7-10(8-13(14(16)17)15(18)19)12-5-3-2-4-11(9)12/h2-7,13H,8H2,1H3,(H,16,17)(H,18,19) |
InChI 键 |
LDVCCKIBOQWVDY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C2=CC=CC=C12)CC(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


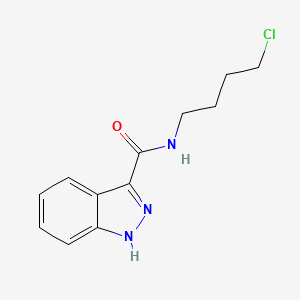
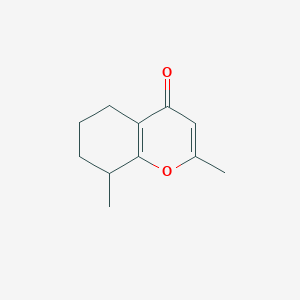

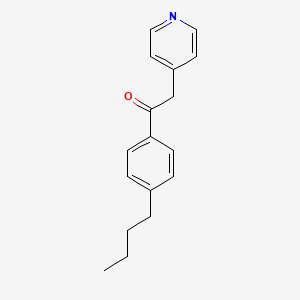

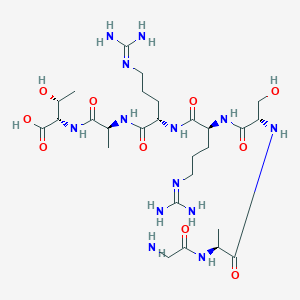
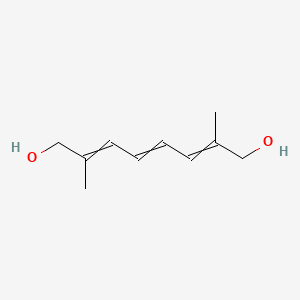
![3-(4-Methylanilino)benzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B14240078.png)
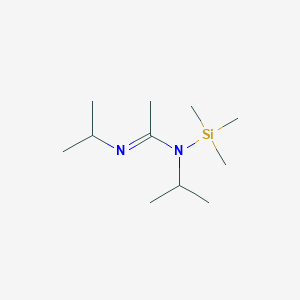
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
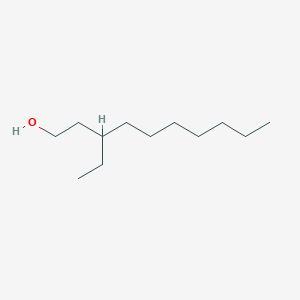
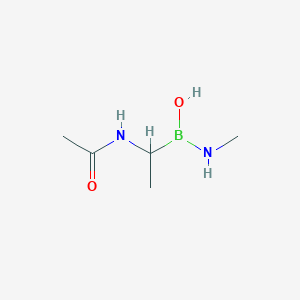
![Silane, trimethyl[[2-(phenylmethyl)-1H-inden-3-yl]oxy]-](/img/structure/B14240089.png)
